

2-Iodo-3,4-dimethylbenzoic acid CAS 129833-31-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-3,4-dimethylbenzoic acid

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An In-depth Technical Guide to **2-Iodo-3,4-dimethylbenzoic acid** (CAS 129833-31-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Iodo-3,4-dimethylbenzoic acid**, a key intermediate in synthetic chemistry. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling protocols.

Introduction: A Profile of a Versatile Synthetic Building Block

2-Iodo-3,4-dimethylbenzoic acid, registered under CAS number 129833-31-4, is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with an iodine atom at the ortho-position (position 2) relative to the carboxyl group, and two methyl groups at positions 3 and 4.^[1] This specific arrangement of functional groups imparts unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

The presence of the iodine atom is particularly significant, as it serves as a versatile handle for introducing further molecular complexity, often through cross-coupling reactions. The methyl groups influence the electronic properties and steric environment of the molecule, which can direct the course of chemical reactions.^[1] While specific, extensive research on this particular isomer is not widely published, its structural class—iodinated benzoic acid derivatives—is of

considerable interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][2]}

Physicochemical & Structural Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. The key physicochemical data for **2-Iodo-3,4-dimethylbenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	129833-31-4	[3]
Molecular Formula	C ₉ H ₉ IO ₂	[1][3][4]
Molecular Weight	276.07 g/mol	[3][4]
Appearance	White Powder / Solid (General observation for similar compounds)	[5]
Density	1.763 g/cm ³	[4]
Canonical SMILES	<chem>CC1=C(C)C(I)=C(C=C1)C(O)=O</chem>	[3]
MDL Number	MFCD14666470	[3]

Reactivity and Synthetic Potential

The reactivity of **2-Iodo-3,4-dimethylbenzoic acid** is governed by its three key functional components: the carboxylic acid group, the aromatic ring, and the iodo-substituent.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol. Its acidity is influenced by the electronic effects of the iodo and methyl substituents.
- **Aromatic Ring:** The ring is activated by the two methyl groups but deactivated by the electron-withdrawing iodine and carboxylic acid groups. The positions for further electrophilic

aromatic substitution are influenced by the steric hindrance and directing effects of the existing substituents.[1]

- **Iodo-Substituent:** The carbon-iodine bond is the most reactive site for many important synthetic transformations. Aryl iodides are excellent substrates for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex organic molecules and active pharmaceutical ingredients (APIs).

Synthesis Methodologies

While a specific, detailed synthesis protocol for **2-iodo-3,4-dimethylbenzoic acid** is not readily available in the reviewed literature, its synthesis can be approached through established methods for the iodination of aromatic compounds. A plausible and common strategy involves the direct iodination of the precursor, 3,4-dimethylbenzoic acid.

Conceptual Synthetic Workflow: Electrophilic Iodination

The direct iodination of an activated aromatic ring like 3,4-dimethylbenzoic acid typically requires an iodinating agent in the presence of an oxidizing agent to generate a more electrophilic iodine species.

Caption: Conceptual workflow for the synthesis of **2-iodo-3,4-dimethylbenzoic acid**.

General Experimental Protocol (Hypothetical)

- **Dissolution:** Dissolve the starting material, 3,4-dimethylbenzoic acid, in a suitable solvent, such as acetic acid.[6]
- **Addition of Reagents:** Add elemental iodine to the solution. Subsequently, introduce an oxidizing agent (e.g., potassium persulfate) portion-wise while stirring at room temperature. [6] An acid, like sulfuric acid, may be added slowly to facilitate the reaction.[6]
- **Reaction:** Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and maintain for several hours to ensure completion.[6]
- **Work-up:** Cool the mixture and quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove excess iodine. Precipitate the product by adding water.

- Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **2-Iodo-3,4-dimethylbenzoic acid**.

Spectroscopic Analysis: A General Approach

Detailed, published spectroscopic data (NMR, IR) for **2-Iodo-3,4-dimethylbenzoic acid** is scarce. However, a standard protocol for acquiring such data is essential for structural verification. The following outlines a general methodology applicable to this and similar compounds.^[7]

Protocol for NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the high-purity compound.^[7]
 - Select a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice, though DMSO-d₆ may be used if solubility is an issue.^[7]
 - Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean NMR tube and ensure the solution is homogeneous.^[7]
- Instrumentation and Referencing:
 - Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).^[7]
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H NMR) or tetramethylsilane (TMS).^[7]
- Data Acquisition:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. This typically requires a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Caption: A logical workflow for NMR spectroscopic analysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Iodo-3,4-dimethylbenzoic acid** is not detailed in the search results, data from closely related compounds like 2,4-dimethylbenzoic acid provide essential guidance.^{[5][8][9]} Researchers must handle this chemical with appropriate caution in a laboratory setting.

Hazard Identification & Precautionary Measures

Based on analogous compounds, **2-Iodo-3,4-dimethylbenzoic acid** should be considered hazardous.

Hazard Class	GHS Statement	Source(s)
Acute Oral Toxicity	H302: Harmful if swallowed.	^[5]
Skin Corrosion/Irritation	H315: Causes skin irritation.	^[9]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.	^[9]
Respiratory Irritation	H335: May cause respiratory irritation.	^[5]

Precautionary Statements:

- Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves and eye protection.^{[5][9]}
- Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.^{[8][9]}
- Storage: Store in a well-ventilated place. Keep container tightly closed.^[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.^[5]

Laboratory Safety Workflow

Caption: A standard workflow for the safe handling of laboratory chemicals.

Conclusion

2-Iodo-3,4-dimethylbenzoic acid is a structurally distinct chemical intermediate with significant potential in synthetic organic chemistry. The presence of an aryl iodide functionality makes it an ideal candidate for constructing more complex molecules through modern cross-coupling techniques. While detailed application-specific research on this compound is limited in public literature, its value as a building block for creating novel compounds in pharmaceutical and materials science research is clear. Adherence to rigorous safety protocols is mandatory when handling this and related chemical substances.

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- To cite this document: BenchChem. [2-Iodo-3,4-dimethylbenzoic acid CAS 129833-31-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184061#2-iodo-3-4-dimethylbenzoic-acid-cas-129833-31-4-properties>]

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